2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione
Description
2-(Ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a tetracyclic heterocyclic compound belonging to the pyrimido[4,5-b]quinoline class. Its core structure consists of a pyrimidine ring fused to a partially hydrogenated quinoline system, with substituents at the 2- and 5-positions: an ethylsulfanyl group (C₂H₅S-) and a 4-methoxyphenyl moiety, respectively .
Properties
IUPAC Name |
2-ethylsulfanyl-5-(4-methoxyphenyl)-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S/c1-3-27-20-22-18-17(19(25)23-20)15(11-7-9-12(26-2)10-8-11)16-13(21-18)5-4-6-14(16)24/h7-10,15H,3-6H2,1-2H3,(H2,21,22,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJRFSQBBLIAFPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(C3=C(N2)CCCC3=O)C4=CC=C(C=C4)OC)C(=O)N1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the pyrimido ring through a series of cyclization reactions. The ethylsulfanyl and methoxyphenyl groups are then added through substitution reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques. Continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinoline core can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The methoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated or nitrated derivatives of the methoxyphenyl group.
Scientific Research Applications
It appears that "2-(ethylsulfanyl)-5-(4-methoxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione" is a pyrimido[4,5-b]quinoline derivative .
Here's what the available data says about the compound and related derivatives:
IUPAC Name: 2-ethylsulfanyl-5-(4-methoxyphenyl)-8,8-dimethyl-5,7,9,10-tetrahydro-3H-pyrimido[4,5-b]quinoline-4,6-dione .
Molecular Formula: C22H25N3O3S .
Antifungal Activity: Some pyrimido[4,5-b]quinoline derivatives have shown antifungal activity . For example, one study found that a related compound, 5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione, exhibited inhibitory and fungicidal activities against tested yeasts . Another compound, D13, displayed the most antifungal activity against C. dubliniensis, C. Albicans, C. Tropicalis, and C. Neoformance .
Other Activities of Quinoline Derivatives: Quinoline derivatives, in general, are known for medicinal applications, including antimalarial, antiviral, antibacterial, and antifungal activities, as well as antiproliferative effects .
Synthesis: Pyrimido[4,5-b]quinolone derivatives can be synthesized through a one-pot, three-component reaction using 6-amino-2-(methylthio)pyrimidin-4(3H)-one, dimedone, or 1,3-cyclohexadione, and aldehydes in the presence of a catalyst under ultrasound irradiation .
Table of Quinoline derivatives and their activities
Mechanism of Action
The mechanism of action of 2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.
Comparison with Similar Compounds
Key Features:
- Synthesis : The compound is synthesized via condensation reactions involving intermediates such as 5-aryl-2-thioxo derivatives, followed by alkylation with ethyl halides to introduce the ethylsulfanyl group. Methods described in similar syntheses (e.g., using DMF-DMA as a catalyst and dioxane as a solvent) are likely applicable .
- Biological Relevance: Pyrimido[4,5-b]quinolines are studied for anticancer, kinase inhibitory, and antiviral activities.
Comparison with Structurally Similar Compounds
To evaluate the uniqueness of the target compound, we compare it with analogs differing in substituents at the 2- and 5-positions. Key differences in molecular properties and bioactivity are summarized below.
Table 1: Structural and Functional Comparison of Pyrimido[4,5-b]quinoline Derivatives
Substituent Effects on Physicochemical Properties
Ethylsulfanyl vs. Other Sulfanyl Groups: The ethylsulfanyl group in the target compound balances lipophilicity and steric effects. Shorter chains (e.g., methylsulfanyl in ) increase solubility but reduce metabolic stability, while longer chains (e.g., propylsulfanyl in or branched butan-2-ylsulfanyl in ) hinder solubility.
Aryl Substituents at the 5-Position: 4-Methoxyphenyl: The methoxy group’s electron-donating nature may improve interactions with polar residues in enzyme binding pockets . Nitrophenyl or Nitrobenzyl: These groups (e.g., in ) enhance cytotoxicity but may reduce selectivity due to non-specific interactions.
Biological Activity
2-(ethylsulfanyl)-5-(4-methoxyphenyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione is a compound belonging to the class of pyrimidine derivatives. This compound has garnered attention due to its potential biological activities, particularly in the fields of antifungal and anticancer research. The unique structure of this compound suggests various pharmacological properties that merit detailed exploration.
- Molecular Formula : C19H20N2O2S2
- Molecular Weight : 372.5 g/mol
- InChIKey : FEELWRSHBMIUJH-UHFFFAOYSA-N
- SMILES : C12=C(N=C(N(C2=O)C2=CC=C(C=C2)OC)SCC)SC2=C1CCCC2
Biological Activity Overview
Research indicates that compounds with similar structures have demonstrated significant biological activities. The following subsections summarize key findings related to the biological activity of this compound.
Antifungal Activity
A study on related pyrimidine derivatives revealed promising antifungal properties against various Candida species. The compound exhibited an MIC (Minimum Inhibitory Concentration) ranging from 4 to 8 μg/mL against Candida dubliniensis, Candida albicans, and Candida tropicalis . This suggests that the compound could be effective in treating fungal infections.
Structure-Activity Relationship (SAR)
The biological activity of pyrimidine derivatives often correlates with their structural features. Key modifications in the structure can lead to enhanced potency. For instance, the presence of electron-donating groups like methoxy can increase the lipophilicity and bioavailability of the drug . Exploring SAR for this compound can provide insights into optimizing its pharmacological profile.
Case Studies and Research Findings
- Antifungal Evaluation : A research article highlighted the antifungal activity of a related compound with a similar structure. The study utilized molecular docking techniques to assess binding affinity to fungal CYP51 enzymes, demonstrating a strong correlation between structural features and biological activity .
- Anticancer Potential : A review on quinoline derivatives discussed their mechanisms of action against cancer cells, including apoptosis induction and inhibition of metastasis . While direct studies on this specific compound are sparse, its structural basis suggests it may share these mechanisms.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
